2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Catalog No.
S2899650
CAS No.
895462-17-6
M.F
C17H17ClN2O4S2
M. Wt
412.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-...

CAS Number

895462-17-6

Product Name

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C17H17ClN2O4S2

Molecular Weight

412.9

InChI

InChI=1S/C17H17ClN2O4S2/c18-10-5-7-11(8-6-10)26(23,24)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)25-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21)

InChI Key

BSEMTJHWYAOWRJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N

solubility

not available

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique structural features. It belongs to the class of heterocyclic sulfonamides, which are known for their diverse biological activities and applications. The compound features a central tetrahydrobenzo[b]thiophene core, which is a bicyclic structure containing a sulfur atom. This core is further substituted with a carboxamide group, a sulfonyl group, and an acetamido group. The presence of a chlorine atom on the phenyl ring enhances its chemical reactivity and potential biological activity .

Potential Therapeutic Applications:

TCSC has been investigated for its potential therapeutic applications in various areas, including:

  • Cancer

    Studies suggest that TCSC may possess anti-cancer properties. Research has shown that it can induce cell death in various cancer cell lines, including those from breast, colon, and lung cancers []. However, further research is needed to determine its efficacy and safety in clinical settings.

  • Neurodegenerative diseases

    TCSC has also been explored for its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies indicate that it may help protect neurons from damage and improve cognitive function in animal models []. However, more research is required to translate these findings to human applications.

Mechanism of Action:

  • Inhibition of histone deacetylases (HDACs)

    HDACs are enzymes that regulate gene expression. TCSC may act as an HDAC inhibitor, leading to changes in gene expression that could be beneficial in certain diseases [].

  • Modulation of protein-protein interactions

    TCSC may interact with specific proteins and alter their interactions with other molecules, potentially impacting various cellular processes [].

The chemical reactivity of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be attributed to its functional groups:

  • Sulfonamide Group: This group can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles.
  • Carboxamide Group: The carboxamide can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amines.
  • Chlorine Atom: The chlorine substituent on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .

The biological activity of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is primarily linked to its potential as an antimicrobial and antiviral agent. Compounds in this class have shown promise in inhibiting various pathogens and may interact with specific biological targets such as enzymes or receptors involved in disease processes. Research indicates that modifications to the benzene ring can significantly influence the efficacy of these compounds against viral infections .

Synthesis of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves several steps:

  • Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The sulfonyl and acetamido groups are introduced via nucleophilic substitution reactions.
  • Final Coupling Steps: The carboxamide group is added through amidation reactions with suitable carboxylic acids or derivatives.

Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product .

The applications of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide extend across various fields:

  • Pharmaceuticals: Potential use as an antimicrobial or antiviral agent.
  • Agriculture: Possible applications in developing agrochemicals for pest control.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules with targeted biological activities .

Interaction studies involving 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide often focus on its binding affinity to specific proteins or enzymes. These studies help elucidate the mechanism of action and therapeutic potential of the compound. For instance, investigations into its interactions with viral proteins have shown promising results in inhibiting viral replication .

Several compounds share structural similarities with 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSimilar core structure with an ethyl esterMay exhibit different solubility and bioavailability profiles
2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideLacks sulfonyl groupDifferent biological activity due to structural variation
6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideContains an acetyl group instead of carboxamidePotentially altered pharmacokinetics and dynamics

These comparisons highlight the uniqueness of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in terms of its specific functional groups and potential applications in medicinal chemistry .

XLogP3

3.4

Dates

Last modified: 08-17-2023

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